1-(Benzo[c][1,2,5]thiadiazol-5-yl)ethan-1-ol
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Overview
Description
1-(Benzo[c][1,2,5]thiadiazol-5-yl)ethan-1-ol is an organic compound that features a benzothiadiazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[c][1,2,5]thiadiazol-5-yl)ethan-1-ol typically involves the functionalization of the benzothiadiazole core. One common method includes the reaction of benzo[c][1,2,5]thiadiazole with ethylene oxide under acidic conditions to yield the desired ethan-1-ol derivative .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzo[c][1,2,5]thiadiazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiadiazole core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzo[c][1,2,5]thiadiazole-5-carboxylic acid, while reduction can produce benzo[c][1,2,5]thiadiazole-5-ylmethanol .
Scientific Research Applications
1-(Benzo[c][1,2,5]thiadiazol-5-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of 1-(Benzo[c][1,2,5]thiadiazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Benzo[c][1,2,5]thiadiazole: A closely related compound with similar structural features but different functional groups.
Benzo[d][1,2,3]thiadiazole: An isomer with distinct electronic properties and applications.
Benzo[c][1,2,5]thiadiazol-5-ylboronic acid pinacol ester: Another derivative used in organic synthesis and materials science
Uniqueness: 1-(Benzo[c][1,2,5]thiadiazol-5-yl)ethan-1-ol is unique due to its ethan-1-ol functional group, which imparts specific reactivity and properties. This makes it particularly valuable in applications requiring precise functionalization and modification of the benzothiadiazole core .
Properties
Molecular Formula |
C8H8N2OS |
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Molecular Weight |
180.23 g/mol |
IUPAC Name |
1-(2,1,3-benzothiadiazol-5-yl)ethanol |
InChI |
InChI=1S/C8H8N2OS/c1-5(11)6-2-3-7-8(4-6)10-12-9-7/h2-5,11H,1H3 |
InChI Key |
ZGQPNWOAIVWILM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=NSN=C2C=C1)O |
Origin of Product |
United States |
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